molecular formula C19H17ClN4O3S2 B2632205 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE CAS No. 894945-72-3

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2632205
CAS No.: 894945-72-3
M. Wt: 448.94
InChI Key: OHYPDNQCBHUEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide is a pyrimidine-based sulfanyl acetamide derivative characterized by a benzenesulfonyl group at the pyrimidine ring and a 2-chloro-4-methylphenyl acetamide moiety.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-12-7-8-15(14(20)9-12)23-17(25)11-28-19-22-10-16(18(21)24-19)29(26,27)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYPDNQCBHUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidine derivative with sulfur-containing reagents.

    Attachment of the Benzenesulfonyl Group: This is usually done through sulfonation reactions.

    Final Coupling with the Acetamide Derivative: This step involves coupling the intermediate with the acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

The biological activity of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE primarily involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting metabolic pathways essential for cellular function.
  • Receptor Modulation : It can interact with specific cellular receptors, altering signal transduction pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.

Applications in Scientific Research

The compound has diverse applications across several fields:

Medicinal Chemistry

  • Anticancer Research : Investigated for its potential to inhibit kinases involved in cancer cell proliferation.
  • Antiviral Activity : Similar compounds have shown efficacy against viral infections; thus, this compound may have analogous properties.

Biochemistry

  • Biochemical Probes : Used to study enzyme mechanisms and receptor functions due to its ability to selectively bind to specific targets.
  • Drug Development : Serves as a lead compound for synthesizing new drugs targeting similar pathways.

Material Science

  • Development of New Materials : The unique functional groups allow for modifications that can lead to novel materials with specific properties.

Case Studies and Research Findings

  • A study explored the synthesis and biological evaluation of related pyrimidine derivatives, highlighting their potential as kinase inhibitors . This indicates that the target compound may exhibit similar inhibitory effects.
  • Research on structurally analogous compounds has demonstrated significant antiviral activities, suggesting that this compound could be effective against certain viral pathogens .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Similarity and Clustering

The compound shares core motifs with other sulfonamide- and pyrimidine/heterocycle-containing molecules. Hierarchical clustering of bioactivity profiles and chemical structures (as in ) suggests that such compounds often cluster into groups with shared modes of action. For example:

  • 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () differs by replacing the pyrimidine ring with a triazole and substituting the benzenesulfonyl group with a 2-chlorophenyl.
  • 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () further modifies the substituent to 2-fluorophenyl, illustrating how halogen variations influence binding affinities .

These analogs highlight the importance of heterocyclic core flexibility and substituent electronegativity in modulating bioactivity.

Binding Affinity and Docking Variability

emphasizes that even minor structural changes (e.g., chlorine to fluorine substitution) significantly alter docking affinities due to interactions with specific enzyme residues. For instance:

  • The benzenesulfonyl group in the target compound may enhance hydrogen bonding with polar residues in binding pockets compared to simpler phenyl groups in analogs .
  • The 2-chloro-4-methylphenyl acetamide moiety likely contributes to hydrophobic interactions, similar to the 4-butylphenyl group in –8 compounds, but with distinct steric effects .

Table 1: Structural and Docking Comparison

Compound Core Structure Key Substituents Predicted Interaction Mechanism
Target Compound Pyrimidine-sulfanyl Benzenesulfonyl, 2-chloro-4-methyl H-bonding (sulfonyl), hydrophobic
Analog Triazole-sulfanyl 2-Chlorophenyl, 4-butylphenyl Halogen bonding, hydrophobic
Analog Triazole-sulfanyl 2-Fluorophenyl, 4-butylphenyl H-bonding (fluorine), hydrophobic
Bioactivity Profile Correlations

indicates that structurally similar compounds exhibit overlapping bioactivity profiles. For example:

  • Pyrimidine-based sulfonamides often target dihydrofolate reductase (DHFR) or kinases, while triazole derivatives may inhibit cytochrome P450 enzymes .

Biological Activity

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O2SC_{18}H_{19}ClN_4O_2S with a molecular weight of approximately 384.89 g/mol. The structure features a pyrimidine ring, an amine group, a benzenesulfonyl moiety, and an acetamide group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties and enzyme inhibitory effects . Below are detailed findings from various studies:

Antitumor Activity

  • In Vitro Studies : Preliminary studies have shown that compounds with similar structural frameworks exhibit significant antitumor activity against various human cancer cell lines. For instance, derivatives of benzenesulfonamide have been tested against approximately 60 human tumor cell lines, demonstrating notable cytotoxicity .
  • Mechanism of Action : The antitumor effects are hypothesized to arise from the compound's ability to inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. For example, compounds similar to this one have been reported to significantly increase apoptotic markers in breast cancer cell lines .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Some studies indicate that related sulfonamide compounds can inhibit carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many tumors. The inhibition constants (IC50) for these compounds range from 10.93 to 25.06 nM for CA IX, highlighting their selectivity and potency .
  • Acetylcholinesterase and Urease Inhibition : Other synthesized derivatives have demonstrated strong inhibitory activity against acetylcholinesterase and urease, which are crucial for neurotransmission and urea metabolism respectively . This suggests that the compound could also have implications in neurodegenerative diseases and gastrointestinal disorders.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on similar compounds:

StudyFindings
Evaluated antitumor activity against 60 human tumor cell lines; identified significant cytotoxic effects.
Demonstrated selective inhibition of CA IX; induced apoptosis in MDA-MB-231 breast cancer cells with a 22-fold increase in apoptotic markers compared to controls.
Reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis; strong urease inhibition observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.